2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme, which are involved in inflammatory processes. The compound binds to the active sites of these enzymes, thereby preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl) aniline
- Benzo[d]oxazol-2-thiol
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl
Uniqueness
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H20N2O5S |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylmethylsulfonylamino)heptanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-2-3-4-8-12(15(18)19)17-23(20,21)10-14-16-11-7-5-6-9-13(11)22-14/h5-7,9,12,17H,2-4,8,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
PDTYYIGAHGJDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)O)NS(=O)(=O)CC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.